molecular formula C20H41BrO B1276951 20-Bromoicosan-1-ol CAS No. 92002-48-7

20-Bromoicosan-1-ol

Cat. No.: B1276951
CAS No.: 92002-48-7
M. Wt: 377.4 g/mol
InChI Key: ZGNWCADSJRJNCQ-UHFFFAOYSA-N
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Description

20-Bromoicosan-1-ol: is an organic compound with the molecular formula C20H41BrO and a molecular weight of 377.44 g/mol It is a long-chain aliphatic alcohol with a bromine atom attached to the 20th carbon atom

Safety and Hazards

Safety precautions for handling 20-Bromoicosan-1-ol include keeping the substance away from heat, sparks, open flames, and hot surfaces. It should not be allowed to come into contact with air or water due to the risk of violent reactions and possible flash fires. The container should be kept tightly closed and protected from moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at low temperatures to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Sodium azide in dimethylformamide (DMF), potassium cyanide in ethanol.

Major Products:

    Oxidation: 20-Bromoicosanal, 20-Bromoicosanoic acid.

    Reduction: 20-Bromoicosane.

    Substitution: 20-Azidoicosan-1-ol, 20-Cyanoicosan-1-ol.

Mechanism of Action

The mechanism of action of 20-Bromoicosan-1-ol involves its interaction with lipid bilayers in cell membranes. The long aliphatic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability . This property makes it useful in drug delivery systems where enhanced permeability is desired.

Comparison with Similar Compounds

    20-Bromoicosane: Similar structure but lacks the hydroxyl group.

    1-Eicosanol: Similar structure but lacks the bromine atom.

    20-Azidoicosan-1-ol: Similar structure with an azide group instead of bromine.

Uniqueness: 20-Bromoicosan-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

20-bromoicosan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41BrO/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22/h22H,1-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNWCADSJRJNCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCCBr)CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30409188
Record name 20-bromoicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92002-48-7
Record name 20-bromoicosan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30409188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20-Bromo-icosan-1-ol was synthesized according to Uneyama et al, Tetrahedron Letters, 1991, 32(11), 1459-1462. Briefly, 400 ml petrolether were heated before 240 ml petrolether, 20.34 g icosane-1,20-diol and 280 ml HBr (48% in H2O) were added. The mixture was refluxed over night and incubated at room temperature for another day. The precipitate was then removed by filtration and dissolved in 300 ml dichloromethane. The solution was dried over Na2SO4 and filtered through silica gel. The solvent was removed and the crude product finally recrystallized from petrolether. Purity of the product was judged by 1H-NMR.
Quantity
20.34 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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